molecular formula C10H9NO3 B3149588 Ethyl 2-Cyano-3-(2-furanyl)acrylate CAS No. 67449-75-6

Ethyl 2-Cyano-3-(2-furanyl)acrylate

Cat. No.: B3149588
CAS No.: 67449-75-6
M. Wt: 191.18 g/mol
InChI Key: MWOUIHHHTGARFQ-SOFGYWHQSA-N
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Description

Ethyl 2-cyano-3-(2-furanyl)acrylate (CAS 603-85-0) is a substituted acrylate ester with the molecular formula C₁₀H₉NO₃ and a molar mass of 191.186 g/mol (monoisotopic mass: 191.058243) . Structurally, it features a cyano (-CN) group at the α-position and a 2-furanyl substituent at the β-position of the acrylate backbone. The compound is systematically named (2E)-2-cyano-3-(2-furanyl)acrylic acid ethyl ester under IUPAC nomenclature, emphasizing its E-isomeric configuration .

Key identifiers include ChemSpider ID 594156, MDL numbers MFCD00100358 and MFCD00137603, and synonyms such as ethyl (2E)-2-cyan-3-(2-furyl)acrylate and 2-cyano-3-furan-2-yl-acrylic acid ethyl ester . Its structural complexity and functional groups make it a versatile intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUIHHHTGARFQ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Cyano-3-(2-furanyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 2-furaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-(2-furanyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 2-amino-3-(2-furanyl)acrylate.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-Cyano-3-(2-furanyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of adhesives, coatings, and polymers due to its reactive cyano and ester groups.

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-(2-furanyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The cyano group in this compound enhances electron-withdrawing properties, increasing reactivity in nucleophilic additions compared to unsubstituted ethyl acrylate .

Physical and Chemical Properties

Property This compound Ethyl Acrylate Nitro/Tetrahydrofuran Analog
Solubility Moderate in polar solvents (e.g., DMSO) High in organic solvents Likely low due to bulky groups
Reactivity High (cyano-directed reactions) Moderate (polymerization) High (nitro group participation)
Thermal Stability Stable up to 150°C (inferred) Requires inhibitors Stable at 256°C (reported)

Research Findings :

  • This compound’s furanyl group facilitates participation in Diels-Alder reactions, a trait absent in simpler acrylates .
  • Ethyl acrylate (CAS 140-88-5) is prone to polymerization unless inhibited, limiting its utility in controlled syntheses .
  • The nitro/tetrahydrofuran analog requires high-temperature synthesis (256°C), suggesting exceptional thermal stability and specialized applications in polycyclic systems .

Biological Activity

Ethyl 2-Cyano-3-(2-furanyl)acrylate is an organic compound notable for its unique structural features, including a cyano group and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial and anticancer properties. The molecular formula of this compound is C11_{11}H9_{9}N1_{1}O2_{2}, with a molecular weight of approximately 191.18 g/mol. Its electrophilic nature allows it to interact with various biological macromolecules, potentially leading to significant therapeutic applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Electrophilic Interactions : The cyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions and modulating enzyme activity or receptor binding.
  • π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the compound's binding affinity to biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains. Preliminary studies have demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: In Vitro Studies on Cancer Cell Lines
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.
  • Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

Synthesis and Applications

This compound can be synthesized through several methods, often involving the reaction of ethyl cyanoacetate with furan derivatives under acidic conditions . Its applications extend beyond medicinal chemistry into fields such as organic synthesis and polymer chemistry due to its reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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